molecular formula C23H28N2O9 B14778038 Thalidomide-C3-O-PEG2-C2-acid

Thalidomide-C3-O-PEG2-C2-acid

Cat. No.: B14778038
M. Wt: 476.5 g/mol
InChI Key: QWWFIKZZWBYXMS-UHFFFAOYSA-N
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Description

Thalidomide-C3-O-PEG2-C2-acid is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The compound’s structure allows it to conjugate with various linkers and ligands, making it a versatile building block for scientific research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C3-O-PEG2-C2-acid typically involves the conjugation of thalidomide with a PEG linker. The process begins with the activation of the carboxyl group on the PEG linker, followed by its reaction with the amino group on thalidomide. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product. The compound is typically produced in a reagent-grade form for research purposes .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-C3-O-PEG2-C2-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thalidomide moiety.

    Substitution: The PEG linker allows for substitution reactions to attach different ligands or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can yield various conjugates with different biological activities .

Scientific Research Applications

Thalidomide-C3-O-PEG2-C2-acid has a wide range of scientific research applications:

Mechanism of Action

Thalidomide-C3-O-PEG2-C2-acid exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach and interact with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide-NH-PEG2-COOH: Another thalidomide-based compound with a PEG linker, used in similar applications.

    Thalidomide-O-amido-PEG3-C2-NH2: Contains a cereblon ligand and a PEG linker with a terminal amine, used in PROTAC technology.

    Thalidomide-5’-O-PEG2-C2-acid: A similar compound with slight variations in the linker structure

Uniqueness

Thalidomide-C3-O-PEG2-C2-acid is unique due to its specific linker length and functional groups, which provide optimal properties for targeted protein degradation. Its structure allows for efficient conjugation with various ligands, making it a versatile tool in scientific research and drug development .

Properties

Molecular Formula

C23H28N2O9

Molecular Weight

476.5 g/mol

IUPAC Name

3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C23H28N2O9/c26-18-7-6-17(21(29)24-18)25-22(30)16-5-1-3-15(20(16)23(25)31)4-2-9-32-11-13-34-14-12-33-10-8-19(27)28/h1,3,5,17H,2,4,6-14H2,(H,27,28)(H,24,26,29)

InChI Key

QWWFIKZZWBYXMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCC(=O)O

Origin of Product

United States

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